![molecular formula C8H16ClNO2 B13722785 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of hexahydro-1H-furo[3,4-c]pyrrole, which is a bicyclic structure containing both a furan and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the hexahydro-1H-furo[3,4-c]pyrrole core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bicyclic core with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions may introduce alkyl, acyl, or sulfonyl groups.
科学研究应用
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique bicyclic structure may impart desirable pharmacological properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares the same bicyclic core but lacks the methoxymethyl group.
3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole: This compound has a methyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride may impart unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-5-8-4-9-2-7(8)3-11-6-8;/h7,9H,2-6H2,1H3;1H |
InChI 键 |
PCJQOARUXDWFLW-UHFFFAOYSA-N |
规范 SMILES |
COCC12CNCC1COC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


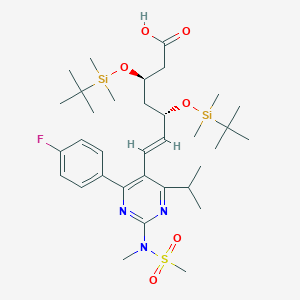
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
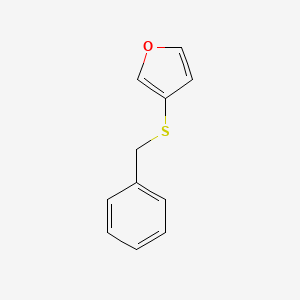
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
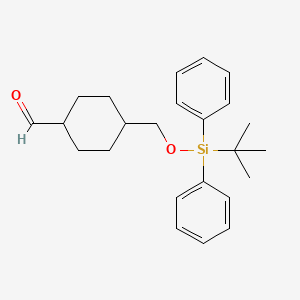
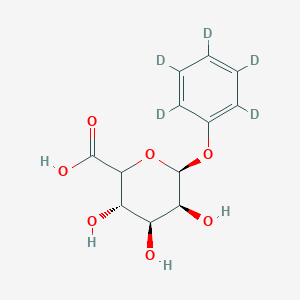
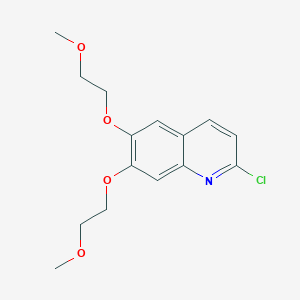
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
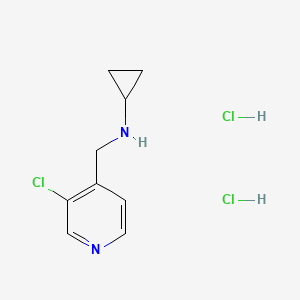
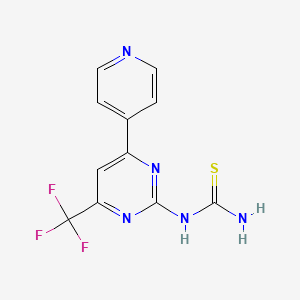
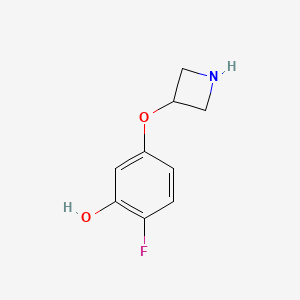
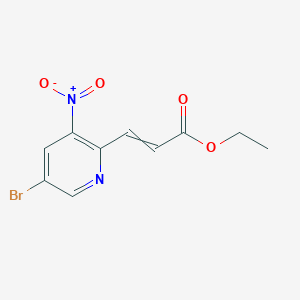

![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
